2-Formylnicotinic Acid Hydrate: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics
2-Formylnicotinic Acid Hydrate: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics
An In-Depth Technical Whitepaper Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic chemistry, 2-formylnicotinic acid (and its corresponding hydrate) serves as a highly versatile, bifunctional building block. Characterized by the presence of an electrophilic formyl group adjacent to a carboxylic acid on a pyridine scaffold, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.
As a Senior Application Scientist, I frequently observe that the handling of this compound is misunderstood due to its dynamic structural states. This whitepaper demystifies the physical and chemical properties of 2-formylnicotinic acid hydrate, explains the causality behind its synthetic protocols, and provides self-validating methodologies for its application in drug discovery, specifically targeting and [1].
Physicochemical Profiling & Structural Dynamics
To effectively utilize 2-formylnicotinic acid, one must first understand its physicochemical baseline. The compound exists in a delicate equilibrium between its anhydrous aldehyde form and its gem-diol (hydrate) form.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of both the anhydrous and hydrated forms[2][3]:
| Property | Value / Description |
| Chemical Name | 2-Formylnicotinic acid hydrate |
| Synonyms | 2-Formylpyridine-3-carboxylic acid hydrate |
| CAS Registry Number (Hydrate) | 2007908-74-7 |
| CAS Registry Number (Anhydrous) | 23590-67-2 |
| Molecular Formula | C₇H₇NO₄ (Hydrate) / C₇H₅NO₃ (Anhydrous) |
| Molecular Weight | 169.13 g/mol (Hydrate) / 151.12 g/mol (Anhydrous) |
| Topological Polar Surface Area (TPSA) | ~64.0 Ų (Anhydrous) |
| Hydrogen Bond Donors | 3 (Hydrate) / 1 (Anhydrous) |
| Hydrogen Bond Acceptors | 4 (Hydrate) / 3 (Anhydrous) |
| Rotatable Bonds | 1 |
Mechanistic Insights: The Hydration Equilibrium
A common pitfall in NMR characterization of 2-formylnicotinic acid is the appearance of unexpected signals. In aqueous or highly polar media (such as DMSO- d6 or D₂O), the compound spontaneously forms a geminal diol (hydrate) .
Causality: The pyridine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing carboxylic acid at the 3-position further depletes electron density from the 2-position. Consequently, the carbonyl carbon of the formyl group becomes highly electrophilic, drastically lowering the activation energy for the nucleophilic attack by ambient water. Furthermore, the resulting gem-diol is thermodynamically stabilized by intramolecular hydrogen bonding with the adjacent carboxylate group.
In 1 H NMR, the characteristic aldehyde proton ( ∼ 10.2 ppm) will diminish, replaced by a methine proton shifted significantly upfield ( ∼ 6.2 ppm) corresponding to the gem-diol.
Thermodynamic equilibrium between the aldehyde and gem-diol hydrate forms.
Synthetic Workflows & Self-Validating Protocols
The de novo synthesis of 2-formylnicotinic acid typically relies on the selective oxidation of 2-methylnicotinic acid. The Riley oxidation using Selenium Dioxide (SeO₂) is the industry standard due to its high chemoselectivity for activated methyl groups.
Protocol 1: Synthesis via Riley Oxidation
Objective: Selective oxidation of the 2-methyl group without over-oxidizing to a dicarboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 2-methylnicotinic acid (1.0 eq) in a solvent mixture of 1,4-dioxane and water (10:1 v/v).
-
Oxidant Addition: Add Selenium dioxide (SeO₂, 1.3 eq) to the suspension.
-
Thermal Activation: Heat the reaction mixture to reflux ( ∼ 100°C) under a nitrogen atmosphere for 16 hours.
-
Causality: The elevated temperature is required to overcome the activation energy of the initial enamine-type tautomerization of the methylpyridine, which is the rate-determining step for selenite ester formation.
-
-
Self-Validation (Monitoring): The reaction visually transitions from a clear/yellowish suspension to a dark mixture with a heavy black precipitate. This black solid is elemental Selenium (Se 0 ), confirming the reduction of SeO₂ and the successful oxidation of the substrate.
-
Hot Filtration: Cool the mixture slightly to 60°C and filter through a tightly packed Celite pad.
-
Causality: Filtering while hot prevents the newly formed 2-formylnicotinic acid from co-precipitating and becoming trapped within the selenium metal matrix.
-
-
Crystallization: Concentrate the filtrate under reduced pressure to remove the dioxane. Resuspend the aqueous residue in cold water (4°C). The product will precipitate as the thermodynamically stable hydrate.
-
Isolation: Filter the white-to-pale-yellow solid, wash with ice-cold water, and dry under vacuum.
Step-by-step synthetic workflow for 2-formylnicotinic acid hydrate.
Advanced Applications in Drug Discovery & Agrochemicals
The bifunctional nature of 2-formylnicotinic acid allows for simultaneous or sequential derivatization, making it a privileged scaffold in medicinal chemistry.
Application 1: Synthesis of RUNX Inhibitors (Cancer Therapeutics)
In the development of targeted cancer therapeutics, specifically RUNX protein inhibitors, 2-formylnicotinic acid is utilized to build complex benzimidazole cores[4].
Protocol 2: Reductive Condensation to Benzimidazoles
-
Reagent Mixing: Combine 2-formylnicotinic acid hydrate (1.0 mmol) and a substituted 2-nitroaniline (e.g., 2-nitro-5-(trifluoromethoxy)aniline, 1.0 mmol) in ethanol (4 mL) and DMSO (0.2 mL).
-
In Situ Reduction: Add a solution of sodium dithionite (Na₂S₂O₄, 3.0 mmol in 3 mL water).
-
Causality: Sodium dithionite acts as a mild, chemoselective reducing agent. It reduces the nitro group to an amine in situ. The newly formed ortho-diamine immediately undergoes nucleophilic attack on the highly reactive formyl carbon of the nicotinic acid, driving the condensation forward to form the benzimidazole ring.
-
-
Cyclization: Stir the mixture at 70°C for 12 hours. The system is self-validating; the consumption of the highly colored nitro compound and the precipitation of the product indicate reaction completion.
Application 2: Synthesis of Semicarbazone Herbicides
In agrochemical development, the compound is used to synthesize substituted semicarbazones, which act as potent biocides and herbicides[1].
Protocol 3: Semicarbazone Derivatization
-
Salt Formation: Dissolve 2-formylnicotinic acid (1.0 eq) in methanol and treat with lithium hydroxide (1.0 eq).
-
Causality: The free acid has poor solubility in alcohols. Forming the lithium salt drastically enhances solubility and activates the carbonyl group for nucleophilic attack.
-
-
Condensation: Add 4-phenylsemicarbazide (1.0 eq) to the methanolic solution.
-
Isolation: Stir at room temperature overnight. The reaction is self-validating via the formation of a dense white precipitate. Filter and wash with cold methanol to yield the lithium salt of 2-formylnicotinic acid 4-phenylsemicarbazone.
Storage and Handling Directives
To maintain the integrity of 2-formylnicotinic acid hydrate, strict storage protocols must be adhered to:
-
Temperature: Store at 2-8°C. Elevated temperatures can drive off the water of hydration, altering the molecular weight and leading to stoichiometry errors during assay preparation.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent further uncontrolled oxidation of the formyl group to pyridine-2,3-dicarboxylic acid (quinolinic acid).
-
Hygroscopicity: The compound should be weighed rapidly in ambient conditions or handled in a controlled humidity environment, as the equilibrium between the anhydrous and hydrate forms is highly sensitive to ambient moisture.
References
- European Patent Office. (2015). Cancer Therapeutics (EP3180004B1). Google Patents.
- European Patent Office. (2016). Formylated N-Heterocyclic Derivatives as FGFR4 Inhibitors (EP3274344B1). Google Patents.
- United States Patent and Trademark Office. (1992). Substituted semi-carbazones and related compounds (US5098462A). Google Patents.
Sources
- 1. US5098462A - Substituted semi-carbazones and related compounds - Google Patents [patents.google.com]
- 2. CAS:60032-57-7, 2-甲基吡啶-3-甲醛-毕得医药 [bidepharm.com]
- 3. 1092286-36-6|5-Amino-2-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
